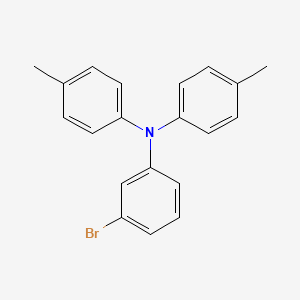

3-Bromo-N,N-di-p-tolylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N,N-bis(4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN/c1-15-6-10-18(11-7-15)22(19-12-8-16(2)9-13-19)20-5-3-4-17(21)14-20/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLFZUNRAGUAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679967 | |

| Record name | 3-Bromo-N,N-bis(4-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845526-91-2 | |

| Record name | 3-Bromo-N,N-bis(4-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4',4''-dimethyltriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-N,N-di-p-tolylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N,N-di-p-tolylaniline is a triarylamine derivative with significant potential in the fields of materials science and pharmaceutical development. Its structure, featuring a bromine atom on one of the phenyl rings, makes it a valuable intermediate for further functionalization through various cross-coupling reactions. Triarylamines, as a class of compounds, are well-known for their hole-transporting properties, making them essential components in organic light-emitting diodes (OLEDs) and other organic electronic devices. The strategic placement of the bromine atom in this compound allows for the introduction of additional functionalities, enabling the fine-tuning of its electronic and photophysical properties for specific applications. In the context of drug discovery, the triarylamine scaffold can be found in a number of biologically active molecules, and the bromo-substituent provides a handle for the synthesis of diverse compound libraries.

This technical guide provides a comprehensive overview of a reliable synthetic pathway to this compound, focusing on the widely adopted Buchwald-Hartwig amination. The guide will delve into the rationale behind the chosen methodology, provide a detailed experimental protocol, and outline the necessary characterization techniques for product verification.

Synthetic Strategy: The Buchwald-Hartwig Amination

The formation of the C-N bond between an aryl halide and an amine is a cornerstone of modern organic synthesis. Among the various methods available, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool for the construction of arylamines.[1][2] This reaction is favored for its broad substrate scope, functional group tolerance, and generally high yields.

The synthesis of this compound is most effectively achieved through the Buchwald-Hartwig cross-coupling of 1,3-dibromobenzene and di-p-tolylamine. This approach is strategically sound as it allows for the selective mono-amination of the dibrominated arene, leveraging the statistical probability and careful control of reaction conditions to favor the desired product.

Alternative strategies, such as the Ullmann condensation, which is a copper-catalyzed N-arylation, could also be considered.[3] However, the Ullmann reaction often requires harsher conditions, including higher temperatures and stoichiometric amounts of copper, which can limit its applicability and functional group compatibility compared to the milder and more versatile palladium-catalyzed approach.[3]

Mechanistic Considerations of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (1,3-dibromobenzene), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The secondary amine (di-p-tolylamine) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired triarylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps, thereby increasing the efficiency of the catalytic cycle.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Buchwald-Hartwig amination.

Synthesis of the Starting Material: Di-p-tolylamine

While di-p-tolylamine is commercially available, it can also be synthesized in the laboratory. One common method involves the reaction of p-toluidine with a suitable p-tolyl halide or through the acid-catalyzed self-condensation of p-toluidine at elevated temperatures.[4]

A representative procedure for the synthesis of di-p-tolylamine is as follows:

A mixture of p-toluidine and a catalytic amount of a strong acid (e.g., anhydrous aluminum chloride) is heated.[4] The reaction proceeds with the elimination of ammonia to form di-p-tolylamine. The crude product can be purified by distillation or recrystallization.

Buchwald-Hartwig Synthesis of this compound

dot graph "" { graph [rankdir=LR, layout=dot, bgcolor="#F1F3F4", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=11];

} END_DOT Synthetic Pathway for this compound.

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Amount | Molar Equiv. |

| 1,3-Dibromobenzene | 108-36-1 | C₆H₄Br₂ | 1.0 mmol | 1.0 |

| Di-p-tolylamine | 620-93-9 | C₁₄H₁₅N | 1.1 mmol | 1.1 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 0.02 mmol | 0.02 |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | C₃₉H₅₃P | 0.04 mmol | 0.04 |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | 1.4 mmol | 1.4 |

| Toluene (anhydrous) | 108-88-3 | C₇H₈ | 10 mL | - |

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reactants: Add 1,3-dibromobenzene (1.0 mmol) and di-p-tolylamine (1.1 mmol) to the flask.

-

Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

-

Reaction: The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a solid.

Characterization and Verification

To ensure the successful synthesis and purity of this compound, a combination of analytical techniques should be employed.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 845526-91-2 | [4][5][6][7][8] |

| Molecular Formula | C₂₀H₁₈BrN | [7][8] |

| Molecular Weight | 352.27 g/mol | [7] |

| Appearance | White to orange to green powder/crystal | [4][5] |

| Melting Point | 83.0 to 88.0 °C | [4][5] |

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a crucial tool for structural elucidation. The expected spectrum of this compound would exhibit characteristic signals for the aromatic protons. The protons on the di-p-tolyl groups would appear as doublets in the aromatic region, and the protons on the 3-bromophenyl ring would show a more complex splitting pattern. The methyl protons of the tolyl groups would appear as a singlet in the upfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The methyl carbons of the tolyl groups will also give a signal in the aliphatic region.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound. The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Conclusion

The Buchwald-Hartwig amination provides a robust and efficient pathway for the synthesis of this compound. This technical guide has outlined a detailed experimental protocol, along with the necessary characterization data, to enable researchers to synthesize and verify this valuable chemical intermediate. The strategic choice of reactants, catalyst, ligand, and reaction conditions is paramount for achieving high yields and purity. The successful synthesis of this compound opens up avenues for the development of novel materials for organic electronics and the exploration of new chemical entities in drug discovery.

References

-

Chemigo. This compound. Retrieved from [Link]

-

CP Lab Safety. This compound, 97% Purity. Retrieved from [Link]

- Google Patents. (1994). Production of di-para tolylamine. JPH06100504A.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7354. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Data - Solvent-Free N-Arylation of Amines with Arylboronic Acids under Ball Milling Conditions. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 3-溴-N,N-二苯基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Bromo-4',4''-dimethyltriphenylamine | 845526-91-2 | TCI AMERICA [tcichemicals.com]

- 5. 3-Bromo-4',4''-dimethyltriphenylamine | 845526-91-2 | TCI EUROPE N.V. [tcichemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 845526-91-2 | - Chemigo/Lumtec Products|Chemigo [chemigo.net]

- 8. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-N,N-di-p-tolylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3-Bromo-N,N-di-p-tolylaniline is a halogenated aromatic amine of interest in synthetic organic chemistry, materials science, and pharmaceutical research. Its unique structural features, comprising a brominated phenyl ring and two tolyl groups attached to a central nitrogen atom, impart specific electronic and steric properties that make it a valuable building block for more complex molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective handling, characterization, and application in research and development.

This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from analogous compounds, namely 3-bromoaniline, 3-bromo-N,N-dimethylaniline, and 3-bromo-N,N-diphenylaniline, to provide reasoned estimations. This approach, combined with established experimental protocols, offers a robust framework for researchers working with this and similar compounds.

Chemical Identity and Structure

The structural identity of this compound is foundational to understanding its chemical behavior.

Caption: Chemical structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | 3-Bromo-N,N-bis(4-methylphenyl)aniline | N/A |

| CAS Number | 845526-91-2 | [1] |

| Molecular Formula | C20H18BrN | [1] |

| Molecular Weight | 352.27 g/mol | [1] |

| SMILES | CC1=CC=C(N(C2=CC=C(C)C=C2)C3=CC=CC(Br)=C3)C=C1 | [1] |

Physicochemical Properties: A Comparative Analysis

| Property | 3-Bromoaniline (Analogue) | 3-Bromo-N,N-dimethylaniline (Analogue) | 3-Bromo-N,N-diphenylaniline (Analogue) | This compound (Estimated) | Source (Analogues) |

| Appearance | Clear colourless to brownish liquid | Colorless liquid | Solid | Likely a solid | [2],[3],[4] |

| Melting Point | 16 °C | 11 °C | 92-96 °C | Estimated: 100-120 °C | [2],[5][6],[4] |

| Boiling Point | 249-253 °C | 239 °C | 193 °C / 2.5 mmHg | Estimated: > 200 °C at reduced pressure | [2],[5],[4] |

| Solubility | Insoluble in water, soluble in organic solvents | Miscible with chloroform, dichloromethane, and methanol | N/A | Expected to be insoluble in water and soluble in common organic solvents like toluene, chloroform, and ethyl acetate. | [2][7] |

Rationale for Estimations:

-

Melting Point: The introduction of two p-tolyl groups, which are bulkier and allow for greater van der Waals interactions and potentially more ordered crystal packing than methyl or phenyl groups, is expected to significantly increase the melting point compared to the analogues. The melting point of 3-Bromo-N,N-diphenylaniline (92-96 °C) serves as a strong basis for this estimation.[4]

-

Boiling Point: The high molecular weight of this compound suggests a high boiling point. It is likely to decompose at atmospheric pressure, and distillation would require reduced pressure.

-

Solubility: The large, nonpolar nature of the molecule, dominated by the aromatic rings, predicts poor solubility in polar solvents like water and good solubility in nonpolar organic solvents.

Spectral Data: Predicted Characteristics

While experimental spectra for this compound are not available, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approximately 6.5-7.5 ppm) due to the signals from the three distinct phenyl rings. The protons on the brominated ring will show a characteristic splitting pattern, while the protons on the two equivalent p-tolyl groups will appear as two sets of doublets. The methyl protons of the tolyl groups will give a sharp singlet at around 2.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (approximately 110-150 ppm). The carbon attached to the bromine atom will be downfield. The two p-tolyl groups will show four distinct aromatic carbon signals and one signal for the methyl carbons around 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (methyl): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-N stretching: ~1310-1360 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show a prominent molecular ion peak (M⁺). Due to the presence of bromine, there will be an isotopic peak (M+2) of nearly equal intensity to the molecular ion peak, which is a characteristic signature for a monobrominated compound. Fragmentation will likely involve the loss of the bromine atom and the tolyl groups.

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity.

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation: Ensure the sample of this compound is dry and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end. The sample height should be 2-3 mm.

-

Melting Point Apparatus: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Approximate Melting Point: Heat the sample rapidly (10-20 °C per minute) and observe the approximate temperature at which it melts.

-

Accurate Melting Point: Allow the apparatus to cool. Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Solubility Determination

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.

Caption: Workflow for Solubility Testing.

Detailed Protocol:

-

Sample Preparation: Weigh approximately 10 mg of this compound into a small test tube.

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, chloroform, hexane) to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for 60 seconds.

-

Observation: Visually inspect the mixture. If the solid has completely disappeared, the compound is soluble. If the solid remains, it is insoluble. If some has dissolved but solid remains, it is partially soluble.

-

Systematic Testing: Perform this test with a range of solvents from polar to nonpolar to establish a comprehensive solubility profile.

Synthesis Outline

A plausible synthetic route to this compound would involve a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.

Caption: Plausible Synthesis of this compound.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) is not widely available, the safety profile can be inferred from related bromoaniline derivatives.[3][8][9][10]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][8][9][10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9][10]

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8][9][10] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][9][10]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9][10]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. By leveraging data from analogous compounds and established experimental protocols, researchers can approach the handling, characterization, and application of this molecule with a solid foundation of knowledge. As with any chemical, adherence to strict safety protocols is essential. Further experimental investigation is encouraged to establish definitive data for this compound and expand its potential applications in science and industry.

References

- Central Drug House (P) Ltd. (n.d.).

- BLDpharm. (n.d.). 1201226-03-0|3-Bromo-N-(m-tolyl)aniline.

- Thermo Fisher Scientific. (2024, March 30).

- Acros Organics. (2025, December 19).

- Sigma-Aldrich. (2025, November 6).

- BLDpharm. (n.d.). 78600-33-6|3-Bromo-N,N-diphenylaniline.

- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: Benzenamine, 3-bromo-N,N-dimethyl-.

- Sigma-Aldrich. (n.d.). 3-Bromo-N,N-diphenylaniline 97%.

- PubChem. (n.d.). 3-Bromo-n,n-diethylaniline.

- Wang, D., et al. (n.d.).

- ChemicalBook. (n.d.). 3-Bromoaniline(591-19-5) 1H NMR spectrum.

- ChemicalBook. (2025, September 25). 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0.

- TradeIndia. (n.d.). Affordable Price 3-Bromo-N,N-Dimethylaniline, CAS No 16518-62-0, C8H10BrN.

- PubChem. (n.d.). 3-Bromoaniline.

- ChemicalBook. (n.d.). 3-Bromo-4-methylaniline(7745-91-7) IR Spectrum.

- ChemicalBook. (n.d.). 3-Bromoaniline(591-19-5) 13C NMR spectrum.

- ChemicalBook. (n.d.). 3-Bromo-4-methylaniline(7745-91-7) 13C NMR spectrum.

- ChemicalBook. (n.d.). 3-Bromoaniline(591-19-5)IR1.

- Stenutz, R. (n.d.). 3-bromo-N,N-dimethylaniline.

- PubChem. (n.d.). 3-Bromo-N-methylaniline.

- Sigma-Aldrich. (n.d.). 3-Bromo-N-methylaniline 97%.

- ResearchGate. (2020, January 16). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride.

- International Journal of Health Sciences. (2025, August 6). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.

- The Royal Society of Chemistry. (n.d.).

- Wiley-VCH. (n.d.).

- SpectraBase. (n.d.). 3-Bromoaniline - Optional[1H NMR] - Chemical Shifts.

- Ketone Pharma. (2024, August 24). The Role of 3-Bromoaniline in Modern Organic Synthesis.

- NIST. (n.d.). Benzenamine, 3-bromo-.

- Molecules. (n.d.).

- Thermo Fisher Scientific. (n.d.). 4-Bromo-N,N-dimethylaniline, 98+%.

- Chemsrc. (2025, August 26). 3-Bromo-4-methylaniline.

- PubChemLite. (n.d.). 3-bromo-n,n-diphenylaniline (C18H14BrN).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020).

- Sigma-Aldrich. (n.d.). 3-Bromo-N,N-dimethylaniline 97%.

- Sigma-Aldrich. (n.d.). 3-Bromo-N,N-diphenylaniline 97%.

- Central Drug House (P) Ltd. (n.d.). 3-BROMO ANILINE FOR SYNTHESIS.

- Stenutz, R. (n.d.). 3-bromo-N-methylaniline.

- Sigma-Aldrich. (n.d.). 3-Bromo-4-methylaniline 98%.

- BLDpharm. (n.d.). 16518-62-0|3-Bromo-N,N-dimethylaniline.

- NIST. (n.d.). Benzenamine, 4-bromo-.

- BLDpharm. (n.d.). 845526-91-2|this compound.

- ChemicalBook. (n.d.). 16518-62-0(3-BROMO-N,N-DIMETHYLANILINE) Product Description.

Sources

- 1. 845526-91-2|this compound|BLD Pharm [bldpharm.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. 3-Bromo-N,N-diphenylaniline 97 78600-33-6 [sigmaaldrich.com]

- 5. 3-bromo-N,N-dimethylaniline [stenutz.eu]

- 6. 16518-62-0 CAS MSDS (3-BROMO-N,N-DIMETHYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

3-Bromo-N,N-di-p-tolylaniline CAS number and molecular weight

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-N,N-di-p-tolylaniline, a triarylamine derivative of significant interest in advanced materials science and synthetic chemistry. The document details the compound's core physicochemical properties, outlines established synthetic methodologies for its preparation, discusses its key reactivity, and explores its potential applications, particularly in the field of organic electronics. As a halogenated triarylamine, this molecule serves as a versatile building block for the synthesis of more complex functional materials. This guide is intended to be a foundational resource for researchers engaged in the design and synthesis of novel organic materials and pharmaceutical intermediates.

Compound Identification and Core Properties

This compound is an aromatic amine characterized by a central nitrogen atom bonded to a 3-bromophenyl group and two 4-methylphenyl (p-tolyl) groups. The presence of the bromine atom provides a reactive handle for further functionalization, making it a valuable synthetic intermediate.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 3-Bromo-N,N-bis(4-methylphenyl)benzenamine | [1][2] |

| CAS Number | 845526-91-2 | [1][2] |

| Molecular Formula | C₂₀H₁₈BrN | [1] |

| Molecular Weight | 352.27 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Purity | Commercially available up to 99% | [2] |

| Storage | Store at 2-8°C | [3] |

Strategic Synthesis Methodologies

The construction of the C-N bond to form the tertiary amine is the key step in synthesizing this compound. The most prevalent and effective methods for this transformation in academic and industrial laboratories are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. The choice between these methods often depends on factors such as catalyst cost, substrate scope, functional group tolerance, and desired reaction conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds.[4] It typically involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5] For the synthesis of this compound, this would involve the cross-coupling of 1,3-dibromobenzene or 3-bromoaniline with di-p-tolylamine. A general protocol is outlined below.

Reaction Scheme: Reactants: 3-bromoaniline and two equivalents of an arylating agent, or 1,3-dibromobenzene and di-p-tolylamine.

Caption: Generalized workflow for Buchwald-Hartwig amination.

Step-by-Step Experimental Protocol (General)

-

Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4-2.5 equiv.).

-

Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add 3-bromoaniline (1.0 equiv.) and di-p-tolylamine (1.1-1.5 equiv.).

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

-

Reaction: Seal the flask and heat the mixture with vigorous stirring at a temperature between 80-110 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[6] While traditionally requiring harsh reaction conditions (high temperatures), modern protocols often employ ligands to facilitate the reaction under milder conditions.[7]

Reaction Scheme: Reactants: 3-bromoaniline and an arylating agent, or 1,3-dibromobenzene and di-p-tolylamine.

Caption: Generalized workflow for Ullmann condensation.

Step-by-Step Experimental Protocol (General)

-

Setup: In a reaction vessel, combine 3-bromoaniline (1.0 equiv.), di-p-tolylamine (1.1-1.5 equiv.), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (if used), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Solvent: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction: Heat the mixture under an inert atmosphere at elevated temperatures (typically >120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Characterization

Detailed experimental characterization data for this compound is not extensively available in peer-reviewed literature. However, based on its structure, the following analytical techniques would be essential for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the three phenyl rings, as well as the methyl protons of the tolyl groups. ¹³C NMR would provide signals for all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-N stretching.

-

Melting Point Analysis: A sharp melting point would be indicative of high purity.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the bromine substituent on the phenyl ring. This C-Br bond can participate in a variety of cross-coupling reactions, making the molecule a valuable building block.

Key Reactivity

-

Suzuki Coupling: The bromine atom can be replaced with a variety of organic groups via palladium-catalyzed Suzuki coupling with boronic acids or esters.

-

Sonogashira Coupling: Reaction with terminal alkynes under palladium/copper catalysis would introduce an alkyne moiety.

-

Heck Coupling: The C-Br bond can react with alkenes to form new C-C bonds.

-

Buchwald-Hartwig Amination: A second amination can be performed at the bromine position to synthesize more complex nitrogen-containing compounds.

-

Lithiation/Grignard Formation: The bromo-group can be converted into an organolithium or Grignard reagent, which can then be reacted with various electrophiles.

Primary Application: Hole-Transporting Materials

Triarylamine derivatives are a cornerstone class of materials in organic electronics due to their excellent hole-transporting properties. These materials are characterized by their ability to be easily oxidized to form stable radical cations, which facilitates the "hopping" of positive charge carriers.

This compound serves as a key intermediate for the synthesis of more complex hole-transporting materials (HTMs) for applications in:

-

Organic Light-Emitting Diodes (OLEDs): As a component of the hole transport layer (HTL), these materials facilitate the efficient injection and transport of holes from the anode to the emissive layer.

-

Perovskite Solar Cells (PSCs): In PSCs, the HTL is crucial for extracting holes from the perovskite absorber layer and transporting them to the electrode, contributing to high power conversion efficiencies.

The tolyl groups in this compound enhance the solubility and film-forming properties of the resulting materials, while the bromo-substituent allows for further molecular engineering to fine-tune the electronic and physical properties of the final HTM.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Consult the Material Safety Data Sheet (MSDS) from the supplier for specific safety and handling information.

Conclusion

This compound is a valuable synthetic intermediate with significant potential, particularly in the development of advanced materials for organic electronics. Its synthesis can be reliably achieved through established cross-coupling methodologies such as the Buchwald-Hartwig amination and Ullmann condensation. The presence of a reactive bromine handle allows for a wide range of subsequent chemical modifications, making it a versatile platform for the design of novel functional molecules. This guide provides the foundational knowledge for researchers to effectively synthesize, handle, and utilize this compound in their research endeavors.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Ni, Z. et al. Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. [Link]

-

Krzemiński, Ł. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

- Google Patents.

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

PubChem. 3-bromo-n,n-diphenylaniline. [Link]

-

Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. [Link]

Sources

- 1. 3-bromo-N,N-bis(4-methylphenyl)aniline | CAS: 845526-91-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. SAGECHEM/3-Bromo-N,N-bis(4-methylphenyl)benzenamine/SAGECHEM/Manufacturer in China, CasNo.845526-91-2 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]

- 3. cas 845526-91-2|| where to buy this compound [english.chemenu.com]

- 4. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 5. 4-methyl-N,N-diphenylaniline| Ambeed [ambeed.com]

- 6. researchgate.net [researchgate.net]

- 7. 78600-33-6|3-Bromo-N,N-diphenylaniline|BLD Pharm [bldpharm.com]

Spectroscopic Characterization of 3-Bromo-N,N-di-p-tolylaniline: A Predictive and Methodological Guide

Abstract

This technical guide provides a detailed analysis of the anticipated spectroscopic characteristics of 3-Bromo-N,N-di-p-tolylaniline. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the salient spectral features. By examining the constituent functional groups and the overall molecular architecture, we can forecast the chemical shifts, coupling constants, vibrational modes, and fragmentation patterns that are crucial for the structural elucidation and verification of this molecule. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of high-quality NMR, IR, and MS data, intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Structural Significance of this compound

This compound is a triarylamine derivative featuring a bromine substituent on one of the phenyl rings and methyl groups on the other two. This molecular scaffold is of significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs), hole-transporting materials, and organic photovoltaics. The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, allowing for the synthesis of more complex architectures. The di-p-tolylaniline moiety is a well-established electron-donating group that influences the electronic properties of the molecule.

Accurate structural characterization is paramount to confirming the successful synthesis of this compound and for ensuring its purity, which is critical for its application in electronic devices. Spectroscopic techniques are the cornerstone of this characterization. This guide provides a predictive framework for the expected spectroscopic data, enabling researchers to readily identify their target molecule and assess its purity.

Predicted Spectroscopic Data

Due to the lack of published experimental spectra for this compound (CAS 845526-91-2), the following data is predicted based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~ 7.2-7.4 | m | 3H | Protons on the 3-bromophenyl ring | The bromine atom and the diarylamino group will influence the chemical shifts of these protons, leading to a complex multiplet. |

| ~ 7.0-7.2 | d | 4H | Protons ortho to the nitrogen on the p-tolyl rings | These protons are in a relatively electron-rich environment and will likely appear as a doublet due to coupling with the meta protons. |

| ~ 6.8-7.0 | d | 4H | Protons meta to the nitrogen on the p-tolyl rings | Shielded compared to the ortho protons, these will also appear as a doublet. |

| ~ 2.3 | s | 6H | Methyl protons of the two p-tolyl groups | The two methyl groups are chemically equivalent and will appear as a sharp singlet. |

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 147-150 | C-N (di-p-tolylaniline) | Quaternary carbon attached to the nitrogen. |

| ~ 130-135 | C-Br | Carbon atom directly attached to the bromine. |

| ~ 128-132 | Aromatic CH (p-tolyl) | Aromatic carbons of the p-tolyl groups. |

| ~ 120-130 | Aromatic CH (3-bromophenyl) | Aromatic carbons of the 3-bromophenyl ring. |

| ~ 118-125 | Aromatic C-N (3-bromophenyl) | Quaternary carbon of the bromophenyl ring attached to nitrogen. |

| ~ 21 | Methyl Carbon | Carbon of the methyl groups on the p-tolyl rings. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3030-3100 | C-H stretch | Aromatic |

| 2920-2960 | C-H stretch | Methyl |

| 1580-1600 | C=C stretch | Aromatic ring |

| 1480-1520 | C=C stretch | Aromatic ring |

| 1250-1350 | C-N stretch | Aryl amine |

| 1000-1100 | C-Br stretch | Aryl bromide |

| 800-850 | C-H bend | p-disubstituted ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₂₀H₁₈BrN), the molecular weight is approximately 352.27 g/mol .

| m/z Value | Interpretation |

| 351/353 | [M]⁺ and [M+2]⁺ molecular ion peaks |

| 272 | [M-Br]⁺ |

| 182 | [N(C₇H₇)₂]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Ensure complete dissolution by vortexing the vial.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve high homogeneity, which is essential for sharp spectral lines.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

-

Data Processing:

-

Apply Fourier transform to the raw free induction decay (FID) data.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons.

-

For both ¹H and ¹³C spectra, pick the peaks and report their chemical shifts in parts per million (ppm).

-

IR Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

Caption: Protocol for acquiring an ATR-IR spectrum of a solid sample.

-

Instrument Preparation:

-

Ensure the ATR accessory is clean. Wipe the crystal surface with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

-

Background Collection:

-

Acquire a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Lower the pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry Protocol

Caption: Workflow for Electron Ionization Mass Spectrometry.

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane.

-

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile and thermally stable compounds.

-

-

Ionization and Analysis:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

-

Data Interpretation:

-

Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ peak to confirm the molecular weight and the presence of bromine.

-

Analyze the fragmentation pattern to gain further structural information.

-

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data serve as a valuable reference for researchers working on the synthesis and characterization of this and related triarylamine compounds. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. As a Senior Application Scientist, I emphasize the importance of meticulous experimental technique and a thorough understanding of spectroscopic principles for the unambiguous structural elucidation of novel compounds.

References

Technical Guide: Solubility Profile of 3-Bromo-N,N-di-p-tolylaniline in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Bromo-N,N-di-p-tolylaniline. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document equips researchers, chemists, and drug development professionals with the foundational principles and robust methodologies required to establish its solubility profile. We delve into the theoretical underpinnings of solubility based on molecular structure, present a predictive analysis, and provide detailed, step-by-step protocols for both qualitative and quantitative solubility determination.

Introduction to this compound and the Imperative of Solubility

This compound is a triarylamine derivative characterized by a central nitrogen atom bonded to a 3-bromophenyl group and two p-tolyl groups. Its molecular structure imparts specific physicochemical properties that are critical for its application in organic synthesis, materials science, and pharmaceutical development.

Compound Properties:

-

Molecular Formula: C₂₀H₁₈BrN[1]

-

Molecular Weight: 352.27 g/mol [1]

-

Appearance: Typically a solid at room temperature.

-

CAS Number: 845526-91-2[1]

Solubility is a fundamental thermodynamic property that dictates the performance of a compound in numerous applications. For researchers, a thorough understanding of a compound's solubility is essential for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, thereby enabling efficient reaction kinetics.

-

Purification: Designing effective crystallization and chromatographic purification methods.[2]

-

Formulation: In drug development, solubility directly impacts bioavailability and the choice of delivery vehicle.

-

Materials Science: Controlling deposition and film formation from solution for applications in organic electronics.

This guide provides the necessary tools to build a comprehensive solubility profile for this compound.

Theoretical Framework and Solubility Prediction

The principle of "Like dissolves like" is the cornerstone for predicting solubility.[3][4] This principle states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.

Molecular Structure Analysis of this compound

The structure of this compound is dominated by large, non-polar aromatic rings. Key features include:

-

Three Aromatic Rings: The two tolyl groups and one bromophenyl group create a large, sterically hindered, and predominantly non-polar molecular surface.

-

Tertiary Amine: The nitrogen atom is tertiary. Its lone pair of electrons contributes to the molecule's overall polarity, but this effect is significantly diminished by delocalization into the three connected aromatic systems. The bulky tolyl groups also shield the nitrogen, reducing its ability to participate in hydrogen bonding as an acceptor.

-

Bromo Group: The bromine atom adds some polarity and contributes to van der Waals forces but does not enable hydrogen bonding.

Overall, this compound is a large, predominantly non-polar molecule with low capacity for hydrogen bonding.

Common Organic Solvents: A Polarity Spectrum

Organic solvents can be categorized based on their polarity:

-

Non-Polar: (e.g., Hexane, Cyclohexane, Toluene) Dominated by van der Waals forces.

-

Polar Aprotic: (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone) Possess a dipole moment but lack O-H or N-H bonds for hydrogen bond donation.

-

Polar Protic: (e.g., Methanol, Ethanol, Water) Possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

Predicted Solubility Profile

Based on the "like dissolves like" principle, we can predict the following solubility behavior for this compound:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Toluene, Hexane, Cyclohexane | High to Moderate | The non-polar aromatic nature of the solute aligns well with the non-polar character of these solvents. Toluene is expected to be an excellent solvent due to π-π stacking interactions. |

| Polar Aprotic | Dichloromethane, THF, Chloroform | High | These solvents have sufficient polarity to interact with the molecule's slight dipole moment without the disruptive hydrogen-bonding network of protic solvents. Chloroform and DCM are often excellent solvents for large organic molecules.[5] |

| Polar Aprotic (Ketones/Esters) | Acetone, Ethyl Acetate | Moderate to Low | These solvents are more polar and may be less effective at solvating the large non-polar regions of the molecule. |

| Polar Protic | Ethanol, Methanol | Low to Very Low | The strong hydrogen-bonding network of these solvents makes it energetically unfavorable to create a cavity to accommodate the large, non-polar solute.[6] |

| Highly Polar Protic | Water | Insoluble | The extreme polarity and strong hydrogen bonding of water will not favorably interact with the hydrophobic triarylamine structure.[7] |

Experimental Methodologies for Solubility Determination

The following protocols provide a systematic approach to validating the predicted solubility and obtaining quantitative data.

Workflow for Solubility Assessment

The overall process involves a preliminary qualitative screen followed by a more rigorous quantitative analysis for promising solvents.

Caption: Experimental workflow for determining compound solubility.

Protocol 1: Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of solubility across a range of solvents and is useful for selecting solvents for reactions or recrystallization.[8]

Materials:

-

This compound

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipette or dispenser (1 mL)

-

Selection of test solvents (e.g., Hexane, Toluene, DCM, THF, Ethyl Acetate, Acetone, Ethanol, Methanol, Water)

-

Heat gun or water bath

Procedure:

-

Preparation: Place approximately 5-10 mg of this compound into a series of labeled, dry test tubes.

-

Solvent Addition: Add 0.5 mL of the first test solvent to the corresponding tube.

-

Room Temperature Test: Vigorously shake or vortex the tube for 30-60 seconds.[9]

-

Observation: Visually inspect the solution. Note if the solid has completely dissolved, partially dissolved, or remained insoluble. Record the result.

-

Hot Solubility Test: If the compound is not fully soluble at room temperature, gently warm the test tube using a heat gun or water bath.

-

Observation (Hot): Observe if the solid dissolves upon heating. Record the result.

-

Cooling: Allow the tube to cool to room temperature and observe if the compound precipitates, indicating it is suitable for recrystallization.[2]

-

Repeat: Repeat steps 2-7 for each selected solvent.

Data Recording Table (Qualitative):

| Solvent | Polarity | Soluble (RT) | Soluble (Hot) | Precipitates on Cooling |

| Hexane | Non-Polar | |||

| Toluene | Non-Polar | |||

| Dichloromethane | Polar Aprotic | |||

| THF | Polar Aprotic | |||

| Ethyl Acetate | Polar Aprotic | |||

| Acetone | Polar Aprotic | |||

| Ethanol | Polar Protic | |||

| Methanol | Polar Protic | |||

| Water | Polar Protic |

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility. It measures the concentration of a saturated solution at a specific temperature.

Materials:

-

This compound

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial (ensure solid remains after equilibrium).

-

Solvent Addition: Add a known volume of the chosen solvent (e.g., 5 mL).

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached. 72 hours is recommended for complex molecules.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For fine suspensions, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes).

-

Sample Collection: Carefully draw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent and determine the concentration using a pre-calibrated analytical method (e.g., HPLC).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions. Express the result in mg/mL or mol/L.

Application: Selecting a Recrystallization Solvent System

The solubility data gathered is directly applicable to purification via recrystallization.

Ideal Single-Solvent System: An ideal solvent will exhibit high solubility at an elevated temperature but low solubility at room temperature or below.[10] The qualitative assessment (Protocol 1) is perfect for identifying such solvents. If a compound dissolves when hot and readily precipitates upon cooling, it is a strong candidate.

Two-Solvent System: If no single solvent is ideal, a two-solvent system can be employed.[11]

-

Solvent 1 ("Solvent"): A solvent in which this compound is highly soluble, even at room temperature (e.g., likely Dichloromethane or Toluene).

-

Solvent 2 ("Anti-solvent"): A solvent in which the compound is poorly soluble (e.g., likely Hexane or Methanol). The two solvents must be miscible.[12]

Caption: General workflow for two-solvent recrystallization.

Conclusion

While a definitive, published dataset on the solubility of this compound is sparse, a combination of theoretical prediction and systematic experimental work can rapidly establish a reliable solubility profile. Its large, non-polar structure strongly suggests preferential solubility in non-polar and polar aprotic solvents like toluene, dichloromethane, and THF, with poor solubility in polar protic solvents such as ethanol and water. The protocols detailed in this guide provide a robust framework for researchers to generate precise, application-specific solubility data, enabling informed decisions in synthesis, purification, and formulation.

References

- Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds? [Online Video].

- ResearchGate (2024). How to determine the solubility of a substance in an organic solvent? [Forum].

- University of California, Davis (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Kemystery (n.d.). Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications.

- Sigma-Aldrich (n.d.). 3-Bromo-N,N-dimethylaniline 97. Product Page.

- Khan Academy (n.d.). Solubility of organic compounds. [Video].

- Sigma-Aldrich (n.d.). 3-Bromo-N,N-diphenylaniline 97. Product Page.

- Ketone Pharma (2024). The Role of 3-Bromoaniline in Modern Organic Synthesis.

- PubChem (n.d.). 3-Bromo-n,n-diethylaniline. National Center for Biotechnology Information.

- University of Rochester, Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Unknown (2023). Amines - Lab Demonstration / solubility / basic character. [Online Video].

- ChemicalBook (2025). 3-BROMO-N,N-DIMETHYLANILINE. Product Page.

- University of California, Los Angeles, Department of Chemistry and Biochemistry (n.d.). Recrystallization - Single Solvent.

- Kelly, R.L. (1944). The Low-Temperature Solubility of 24 Aromatic Amines in Aviation Gasoline. NACA Memorandum Reports.

- BLDpharm (n.d.). This compound. Product Page.

- PubChem (n.d.). 3-Bromo-N,N-diphenylaniline. National Center for Biotechnology Information.

- Reddit (2023). Go-to recrystallization solvent mixtures. [Forum].

- PubChem (n.d.). 3-Bromo-N-ethylaniline. National Center for Biotechnology Information.

- CP Lab Safety (n.d.). This compound, 97% Purity, C20H18BrN, 25 grams. Product Page.

- Organic Syntheses (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).

- MIT OpenCourseWare (n.d.). Two-Solvent Recrystallization Guide.

- Royal Society of Chemistry (2021). Finding the best solvent for recrystallisation. Education in Chemistry.

Sources

- 1. 845526-91-2|this compound|BLD Pharm [bldpharm.com]

- 2. edu.rsc.org [edu.rsc.org]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. youtube.com [youtube.com]

- 7. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Home Page [chem.ualberta.ca]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. reddit.com [reddit.com]

An In-depth Technical Guide to the Electronic and Optical Properties of 3-Bromo-N,N-di-p-tolylaniline

Abstract

This technical guide provides a comprehensive analysis of the electronic and optical properties of 3-Bromo-N,N-di-p-tolylaniline, a triarylamine derivative of significant interest for applications in organic electronics. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related compounds and outlines detailed computational and experimental protocols for its full characterization. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical methodologies. We delve into the core principles governing the photophysical behavior of triarylamines, present robust protocols for synthesis and characterization, and provide a theoretical framework for predicting its key electronic and optical parameters.

Introduction: The Significance of Triarylamines in Modern Electronics

Triarylamine (TPA) derivatives are a cornerstone of modern organic electronics, primarily due to their exceptional hole-transporting capabilities.[1] Their molecular structure, characterized by a central nitrogen atom bonded to three aromatic rings, facilitates the formation of stable radical cations and efficient charge delocalization, making them ideal for use in a variety of applications, including:

-

Organic Light-Emitting Diodes (OLEDs): As hole transport layers (HTLs), TPAs facilitate the injection and transport of holes from the anode to the emissive layer, enhancing device efficiency and stability.

-

Perovskite Solar Cells (PSCs): In PSCs, TPAs are employed as hole-transporting materials (HTMs) that selectively extract holes from the perovskite absorber layer while blocking electrons, a critical function for high-performance photovoltaic devices.[2]

-

Organic Photovoltaics (OPVs): TPAs can serve as electron donor materials in the active layer of OPVs.

The electronic and optical properties of TPAs can be finely tuned through synthetic modification of the aromatic rings. The introduction of substituents, such as the bromo- and tolyl- groups in this compound, allows for precise control over key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, absorption and emission spectra, and charge carrier mobility.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through established cross-coupling methodologies, most commonly the Buchwald-Hartwig amination. This reaction provides a versatile and efficient route to form carbon-nitrogen bonds.

Proposed Synthetic Pathway

A plausible and efficient synthetic route involves the palladium-catalyzed cross-coupling of 3-bromoaniline with two equivalents of an appropriate tolyl-containing coupling partner, or a two-step process starting from 1,3-dibromobenzene. A more direct approach, however, would be the coupling of 3-bromoaniline with di-p-tolylamine. A general representation of the Buchwald-Hartwig amination is depicted below.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization for the specific reactants.

-

Reaction Setup: In a nitrogen-purged glovebox, a Schlenk flask is charged with 3-bromoaniline (1.0 eq.), di-p-tolylamine (1.05 eq.), sodium tert-butoxide (1.4 eq.), a palladium catalyst such as Pd(OAc)₂ (0.02 eq.), and a suitable phosphine ligand like SPhos (0.04 eq.).

-

Solvent Addition: Anhydrous toluene is added to the flask via syringe. The amount of solvent should be sufficient to dissolve the reactants, typically aiming for a concentration of 0.1-0.5 M.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Electronic Properties: A Computational Perspective

In the absence of direct experimental data, Density Functional Theory (DFT) calculations provide a powerful tool for predicting the electronic properties of this compound. These calculations can elucidate the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are critical for understanding its behavior in electronic devices.

Predicted HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels are fundamental parameters that govern the charge injection and transport properties of a material.

-

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the ionization potential and reflects the ease with which a molecule can donate an electron. For hole-transport materials, a higher HOMO level (closer to the vacuum level) is generally desirable for efficient hole injection from the anode.

-

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the electron affinity and indicates the ease with which a molecule can accept an electron. A higher LUMO level is important for blocking electrons from the emissive layer in OLEDs.

For this compound, the HOMO is expected to be primarily localized on the electron-rich di-p-tolylaniline core, while the LUMO will have a greater contribution from the bromophenyl moiety. The presence of the electron-donating tolyl groups will raise the HOMO energy level compared to unsubstituted triphenylamine, while the electron-withdrawing bromine atom will lower it slightly.

Table 1: Predicted Electronic Properties of this compound (DFT B3LYP/6-31G)*

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | -5.2 to -5.4 | Facilitates efficient hole injection from standard anodes (e.g., ITO). |

| LUMO Energy | -1.9 to -2.1 | Provides a sufficient barrier for electron blocking. |

| Energy Gap (HOMO-LUMO) | 3.1 to 3.5 | Indicates transparency in the visible region, crucial for HTLs. |

Note: These values are estimations based on DFT calculations of similar triarylamine derivatives and should be confirmed experimentally.

Computational Methodology: DFT Protocol

Figure 2: A typical workflow for DFT calculations of molecular properties.

-

Structure Preparation: The 3D structure of this compound is built using a molecular modeling program.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*).

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).

-

Single Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a larger basis set (e.g., 6-311+G**) to obtain more reliable electronic properties.

-

Property Calculation: From the output of the single-point energy calculation, the HOMO and LUMO energies, dipole moment, and other electronic properties are extracted.

-

TD-DFT for Optical Properties: Time-dependent DFT (TD-DFT) calculations are performed to simulate the UV-Vis absorption spectrum and identify the nature of the electronic transitions.

Optical Properties: Absorption and Emission Characteristics

The optical properties of this compound are dictated by the electronic transitions between its molecular orbitals.

Expected Absorption and Emission Spectra

Based on the electronic structure of triarylamines, this compound is expected to exhibit strong absorption in the ultraviolet (UV) region, corresponding to π-π* transitions within the aromatic system. The absorption spectrum will likely show a main peak between 300-350 nm. Due to its large HOMO-LUMO gap, the material should be largely transparent in the visible region, a key requirement for its use as a hole transport layer in OLEDs and perovskite solar cells.

The photoluminescence (PL) emission is expected to be in the near-UV or blue region of the spectrum, originating from the relaxation of the excited state to the ground state. The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides information about the geometric relaxation in the excited state.

Table 2: Predicted Optical Properties of this compound

| Property | Predicted Value | Significance |

| Absorption Maximum (λ_abs) | 320 - 360 nm | Determines the portion of the solar spectrum the material can absorb. |

| Emission Maximum (λ_em) | 380 - 450 nm | Indicates the color of emitted light in photoluminescence. |

| Photoluminescence Quantum Yield (PLQY) | Moderate to High | A high PLQY is desirable for emissive applications. |

Note: These values are estimations based on the properties of similar triarylamine derivatives and should be confirmed experimentally.

Experimental Protocols for Optical Characterization

This technique measures the absorption of light as a function of wavelength.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., dichloromethane or tetrahydrofuran). For thin-film measurements, the material is deposited onto a quartz substrate via spin-coating or thermal evaporation.[3]

-

Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A reference cuvette containing the pure solvent or a blank substrate is used to correct for background absorption.

-

Data Analysis: The wavelength of maximum absorption (λ_max) and the molar extinction coefficient (ε) are determined from the spectrum.

This technique measures the emission of light from a sample after it has absorbed photons.

-

Sample Preparation: Similar to UV-Vis spectroscopy, samples can be prepared as dilute solutions or thin films.

-

Measurement: The sample is excited with a monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) at a wavelength where it absorbs strongly. The emitted light is collected at a 90-degree angle to the excitation source and analyzed by a spectrometer.

-

Data Analysis: The emission spectrum is recorded, and the wavelength of maximum emission (λ_em) is determined.

The PLQY is the ratio of the number of photons emitted to the number of photons absorbed.

-

Methodology: The absolute PLQY can be measured using an integrating sphere.[4][5] The integrating sphere collects all the light emitted from the sample in all directions.

-

Procedure:

-

The emission spectrum of the excitation source is measured with the integrating sphere empty.

-

The sample is placed in the integrating sphere, and the spectrum of the scattered excitation light and the sample's emission is measured.

-

The PLQY is calculated by comparing the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons.

-

Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials experimentally.[6][7]

Principles of Cyclic Voltammetry

In a CV experiment, the potential of a working electrode is swept linearly with time between two vertex potentials, and the resulting current is measured. The oxidation and reduction potentials of the material can be determined from the positions of the peaks in the voltammogram.

Experimental Protocol for Cyclic Voltammetry

Figure 3: Schematic of a cyclic voltammetry experimental setup.

-

Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in an anhydrous, deoxygenated electrochemical solvent (e.g., dichloromethane or acetonitrile). A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to ensure conductivity.

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

-

Measurement: The solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen. The potential is then swept, and the cyclic voltammogram is recorded.

-

Calibration: The potential scale is calibrated using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.

-

Data Analysis: The onset oxidation potential (E_ox) is determined from the voltammogram. The HOMO energy level can then be estimated using the following empirical formula:

HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]

If a reduction peak is observed, the LUMO energy level can be estimated from the onset reduction potential (E_red):

LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]

The electrochemical band gap can be calculated as the difference between the HOMO and LUMO energies.

Conclusion and Future Outlook

This compound represents a promising candidate for application in organic electronic devices, particularly as a hole-transporting material. Its electronic and optical properties, predicted through computational modeling and inferred from related compounds, suggest a high HOMO level for efficient hole injection, a wide bandgap for transparency in the visible range, and tunable characteristics through its substituted triarylamine core.